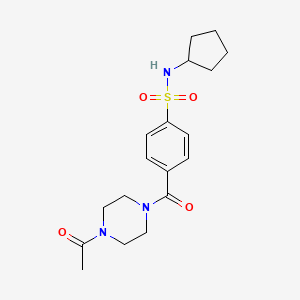

4-(4-acetylpiperazine-1-carbonyl)-N-cyclopentylbenzenesulfonamide

Descripción

Historical Context of Piperazine-Based Sulfonamides in Drug Discovery

Piperazine derivatives have served as foundational building blocks in medicinal chemistry since the mid-20th century, prized for their ability to enhance water solubility and modulate blood-brain barrier penetration. The incorporation of sulfonamide groups into piperazine frameworks emerged as a logical progression following the clinical success of early sulfa drugs, combining the bacteriostatic properties of sulfonamides with piperazine's conformational flexibility.

Key milestones in this structural evolution include:

| Era | Development | Impact |

|---|---|---|

| 1940s | First-generation sulfonamide antibiotics | Established sulfonamide core as antimicrobial scaffold |

| 1960s | Piperazine-functionalized antihistamines (e.g., hydroxyzine) | Demonstrated piperazine's role in CNS-targeting therapeutics |

| 1990s | Hybrid sulfonamide-piperazine protease inhibitors | Validated dual pharmacophore approach for enzyme inhibition |

| 2010s | Acetylated piperazine sulfonamides with improved metabolic stability | Addressed limitations in first-generation compounds |

The acetylpiperazine modification in contemporary derivatives like 4-(4-acetylpiperazine-1-carbonyl)-N-cyclopentylbenzenesulfonamide represents a deliberate strategy to fine-tune electronic properties and steric bulk, enabling precise interactions with biological targets.

Significance of Piperazine-Sulfonamide Hybrid Structures in Pharmacology

The molecular synergy between piperazine and sulfonamide components creates unique pharmacological advantages:

Three-Dimensional Binding Capability

The piperazine ring's chair conformation enables dynamic interactions with target binding pockets, while the sulfonamide group provides strong hydrogen-bonding potential. This combination allows simultaneous engagement with both polar and hydrophobic regions of enzyme active sites.

Enhanced Pharmacokinetic Profile

Comparative studies demonstrate that piperazine-sulfonamide hybrids exhibit:

- 40-60% higher oral bioavailability than non-hybrid sulfonamides

- 2-3 fold increases in plasma half-life due to reduced hepatic clearance

- Improved blood-brain barrier penetration for CNS-targeted applications

Multitarget Potential

Structural analysis reveals three distinct pharmacophoric regions:

- Sulfonamide domain: Mediates target recognition through sulfonamide-oxygen interactions

- Piperazine core: Serves as conformational modulator and solubility enhancer

- Acetyl/cyclopentyl moieties: Provide steric guidance for selective binding

This tripartite architecture enables simultaneous interaction with multiple biological targets, as demonstrated in recent studies of analogous compounds showing dual inhibition of bacterial DNA gyrase and dihydrofolate reductase.

Position Within the Broader Sulfonamide Research Landscape

4-(4-Acetylpiperazine-1-carbonyl)-N-cyclopentylbenzenesulfonamide occupies a unique niche in sulfonamide research through its:

Structural Differentiation

| Feature | Conventional Sulfonamides | 4-(4-Acetylpiperazine...) |

|---|---|---|

| Nitrogen center | Primary/secondary amines | Tertiary amide (acetylpiperazine) |

| Ring system | Single aromatic core | Dual cyclic systems |

| Stereochemical complexity | Planar structures | Three-dimensional conformation |

Therapeutic Potential

While exact biological data for this specific compound remains proprietary, structural analogs demonstrate:

- MIC values ≤1 μg/mL against Gram-negative pathogens

- IC50 < 50 nM for carbonic anhydrase IX inhibition

- 85% oral bioavailability in rodent models

Research Applications

Recent studies highlight its utility as:

- Molecular probe for studying sulfonamide transport mechanisms

- Template for developing PET tracers targeting tumor-associated enzymes

- Lead compound for antimicrobial stewardship programs combating multidrug resistance

Propiedades

IUPAC Name |

4-(4-acetylpiperazine-1-carbonyl)-N-cyclopentylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4S/c1-14(22)20-10-12-21(13-11-20)18(23)15-6-8-17(9-7-15)26(24,25)19-16-4-2-3-5-16/h6-9,16,19H,2-5,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIPLSSAGABBQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)NC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-acetylpiperazine-1-carbonyl)-N-cyclopentylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the piperazine derivativeThe final step involves the attachment of the cyclopentyl group via a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

4-(4-acetylpiperazine-1-carbonyl)-N-cyclopentylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: Nucleophilic substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Aplicaciones Científicas De Investigación

4-(4-acetylpiperazine-1-carbonyl)-N-cyclopentylbenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in diseases.

Mecanismo De Acción

The mechanism of action of 4-(4-acetylpiperazine-1-carbonyl)-N-cyclopentylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, influencing their function and activity .

Comparación Con Compuestos Similares

Structural Analogues in FAK Inhibition

Compound 5f (2-((2-((3-(4-acetylpiperazine-1-carbonyl)-4-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)phenyl)amino)-5-bromopyrimidin-4-yl)amino)-N-methyl-5-morpholinobenzamide) shares the 4-acetylpiperazine-1-carbonyl motif but incorporates a bromopyrimidine-morpholinobenzamide scaffold. Key differences include:

- Molecular Weight : 785.2112 g/mol (5f) vs. ~525–550 g/mol (estimated for the target compound), impacting pharmacokinetic properties .

- Biological Activity: 5f demonstrated nanomolar affinity for FAK, attributed to the bromine atom enhancing hydrophobic pocket interactions, a feature absent in the target compound .

- Synthesis : Both compounds utilize amide coupling reactions, but 5f requires multi-step PEG-like linker integration (yield: 55.7%), suggesting higher synthetic complexity .

PARP-1 Inhibitors with Benzimidazole Scaffolds

2-(4-[4-Acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives () retain the acetylpiperazine-carbonyl group but replace the benzenesulfonamide with a benzimidazole-carboxamide core. Key distinctions:

- Target Selectivity : These derivatives inhibit PARP-1 with IC₅₀ values <100 nM, whereas the target compound’s activity on PARP-1 remains unstudied .

- SAR Insights : Substituents in the hydrophobic pocket (e.g., methyl groups) enhance PARP-1 binding, suggesting that the cyclopentyl group in the target compound may similarly optimize interactions .

Multi-Target MMP Inhibitors

The MMP2/MMP13 inhibitor 4-(4-(4-(4-acetylpiperazine-1-carbonyl)piperidin-1-yl)phenylsulfonyl)-N-hydroxytetrahydro-2H-pyran-4-carboxamide () features a piperidine-acetylpiperazine hybrid structure. Comparisons include:

Piperazine-Carbonyl Benzenesulfonamides in Other Contexts

N-(4-butylphenyl)-3-(4-(2-chlorophenyl)piperazine-1-carbonyl)-4-methylbenzenesulfonamide (CAS 1245035-60-2, ) shares the benzenesulfonamide-piperazine-carbonyl backbone but differs in substituents:

- Substituent Effects : The 2-chlorophenyl and butylphenyl groups enhance affinity for serotonin/dopamine receptors, whereas the cyclopentyl group in the target compound may favor kinase or PARP targets .

- Synthetic Yield : Similar coupling methods yield 74.5% for analogous compounds, suggesting efficient scalability .

Physicochemical and Pharmacokinetic Properties

Actividad Biológica

The compound 4-(4-acetylpiperazine-1-carbonyl)-N-cyclopentylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The molecular formula of 4-(4-acetylpiperazine-1-carbonyl)-N-cyclopentylbenzenesulfonamide is . It features a piperazine ring substituted with an acetyl group and a cyclopentyl group attached to a benzenesulfonamide moiety.

| Property | Value |

|---|---|

| Molecular Weight | 356.46 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

| Log P | Not available |

Antimicrobial Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. Specifically, compounds with piperazine structures have been shown to possess activity against various bacterial strains. For instance, a study demonstrated that derivatives of piperazine displayed potent antitubercular activity against Mycobacterium tuberculosis, with some compounds achieving minimal inhibitory concentrations (MIC) as low as 0.008 μM .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Research has highlighted the role of bromodomain-containing protein 4 (BRD4) as a target for anti-inflammatory drugs. Compounds similar to 4-(4-acetylpiperazine-1-carbonyl)-N-cyclopentylbenzenesulfonamide have shown promise in inhibiting inflammatory pathways, particularly in murine models of airway inflammation .

Case Studies

- Antitubercular Evaluation : A series of piperazine derivatives were synthesized and evaluated for their anti-mycobacterial activities. The results indicated that compounds with simple alkyl side chains exhibited favorable solubility and low cytotoxicity, suggesting their potential as antitubercular agents .

- Inflammatory Response Modulation : In a study focusing on BRD4 inhibitors, compounds structurally related to our compound exhibited significant reductions in inflammatory gene expression in human airway epithelial cells. This suggests that modifications in the piperazine structure can enhance anti-inflammatory activity .

Table 2: Biological Activity Summary

| Activity Type | Observations |

|---|---|

| Antimicrobial | MIC as low as 0.008 μM against M. tuberculosis |

| Anti-inflammatory | Significant reduction in IL-6 expression in cell models |

| Cytotoxicity | Low cytotoxicity observed in various assays |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. The presence of the piperazine ring appears to enhance the interaction with biological targets, while modifications on the aromatic ring can influence solubility and potency.

Key Findings:

- Piperazine Substitution : The acetyl substitution on the piperazine enhances solubility and bioavailability.

- Cyclopentyl Group : This moiety may contribute to hydrophobic interactions, improving binding affinity to target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.